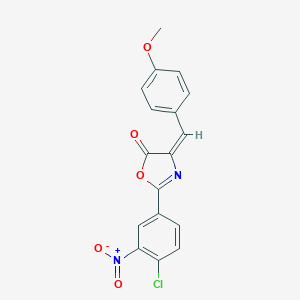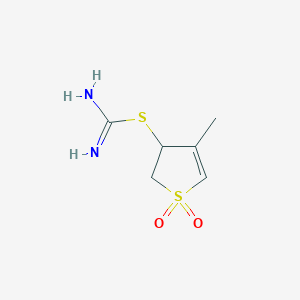
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one have been extensively studied. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
实验室实验的优点和局限性
The advantages of using 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes and proteins, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. These include further studies to determine its safety and efficacy, the development of new methods for its synthesis, and the exploration of its potential applications in various fields of scientific research. Moreover, it is important to investigate the potential side effects of this compound and to determine its optimal dosage for different applications.
Conclusion:
In conclusion, 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy and to explore its potential applications in various fields of scientific research.
合成方法
The synthesis of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with 2-amino-2-methyl-1-propanol to obtain the desired compound.
科学研究应用
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
产品名称 |
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C17H11ClN2O5 |
分子量 |
358.7 g/mol |
IUPAC 名称 |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-5-2-10(3-6-12)8-14-17(21)25-16(19-14)11-4-7-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8+ |
InChI 键 |
QHMCFFBBTGJOFP-RIYZIHGNSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)

![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
